N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide
Overview
Description
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
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Mechanism of Action
- Quinoline derivatives often interact with proteins, enzymes, or receptors. For instance, some quinolines exhibit antimalarial activity by targeting the parasite’s heme detoxification pathway .
- Quinoline derivatives often interfere with DNA replication, inhibit enzymes, or modulate receptors .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phenylethanolamine N-methyltransferase (PNMT), acting as a potent and selective inhibitor . This interaction is crucial as it can modulate the levels of neurotransmitters in the body, impacting various physiological processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of NADPH-generating enzymes and chaperones, as well as the level of apoptotic processes in certain cell types . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like PNMT, inhibiting their activity and thereby altering the levels of neurotransmitters . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important for understanding its potential therapeutic and toxic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and improving physiological functions. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and increased apoptosis . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby affecting the overall metabolic balance in cells . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Properties
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZCJNTYEFJSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCCN2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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